Taiwanhomoflavone B
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Overview
Description
Taiwanhomoflavone B is a biflavonoid compound isolated from the plant Cephalotaxus wilsoniana. It is known for its antineoplastic activity, meaning it can inhibit or prevent the proliferation of neoplasms (tumors) . The compound has a molecular formula of C32H24O10 and a molecular weight of 568.53 g/mol . It appears as a yellow crystalline solid and has a melting point of approximately 190-195°C .
Mechanism of Action
Taiwanhomoflavone B, also known as 6-[4-(5,7-Dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one, is a biflavonoid isolated from Cephalotaxus wilsoniana . It has been shown to exhibit antineoplastic activity .
Target of Action
The primary target of this compound is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects, such as regulation of inflammation.
Mode of Action
This compound interacts with its target, COX-1, by binding near the gate of the active site of the enzyme . This interaction inhibits the activity of COX-1, thereby suppressing the conversion of arachidonic acid to prostaglandin H2 in the COX-1 active site .
Biochemical Pathways
The inhibition of COX-1 by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which play a crucial role in inflammation and pain. By inhibiting COX-1, this compound reduces the formation of these prostaglandins, thereby potentially reducing inflammation and pain.
Pharmacokinetics
Its cytotoxicity against certain cancer cells has been reported, with ed50 values of 38 and 35 microg/ml against KB oral epidermoid carcinoma and Hepa-3B hepatoma cells, respectively .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of secondary aggregation induced by adrenaline . This suggests that this compound may have antiplatelet effects. Additionally, its cytotoxicity against certain cancer cells suggests potential anticancer effects .
Biochemical Analysis
Cellular Effects
Taiwanhomoflavone B has been found to exhibit cytotoxic effects against KB oral epidermoid carcinoma and Hepa-3B hepatoma cells It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Preparation Methods
Taiwanhomoflavone B is primarily obtained through plant extraction methods. The process involves extracting the compound from endemic plants of Taiwan, followed by a series of chemical separation and purification steps. The preparation process typically includes solvent extraction, column chromatography, and gel chromatography to purify the compound
Chemical Reactions Analysis
Taiwanhomoflavone B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
Taiwanhomoflavone B has several scientific research applications:
Chemistry: It is used as a reference compound in the study of biflavonoids and their chemical properties.
Industry: Although not widely used in industrial applications, the compound’s unique properties make it valuable for specialized research and development projects.
Comparison with Similar Compounds
Taiwanhomoflavone B is unique among biflavonoids due to its specific structure and biological activities. Similar compounds include:
- Taiwanhomoflavone A
- Taiwanhomoflavone C
- 7,4’,7"-tri-O-methylamentoflavone
- 6-C-methylnaringenin
- Apigenin-7-O-beta-glucoside
These compounds share structural similarities but differ in their specific functional groups and biological activities . This compound stands out for its potent antineoplastic activity and its ability to inhibit COX-1, making it a valuable compound for cancer research.
Biological Activity
Taiwanhomoflavone B is a C-methylated biflavonoid derived from the plant Cephalotaxus wilsoniana . This compound has garnered attention due to its diverse biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antiviral properties. Research has focused on elucidating its mechanisms of action and potential therapeutic applications.
Cytotoxicity
This compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to have effective ED(50) values of approximately 3.8 µg/ml against KB oral epidermoid carcinoma cells and 3.5 µg/ml against Hepa-3B hepatoma cells . This indicates a potent ability to inhibit the proliferation of these cancer cells, making it a candidate for further investigation in cancer therapy.
Anti-inflammatory Properties
Studies have demonstrated that this compound possesses anti-inflammatory activity. It has been reported to inhibit the release of pro-inflammatory mediators from immune cells such as mast cells and neutrophils. For instance, its inhibitory effects on superoxide anion generation in rat neutrophils were significant, with IC50 values indicating effective concentration-dependent activity . This suggests that this compound could be beneficial in managing inflammatory conditions.
Antioxidant Activity
As a flavonoid, this compound also exhibits antioxidant properties. Flavonoids are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity contributes not only to its anti-inflammatory effects but also to its potential in preventing various diseases associated with oxidative damage .
Data Summary
The following table summarizes key biological activities and findings related to this compound:
Biological Activity | Effect | Cell Line / Model | ED(50) / IC50 Values |
---|---|---|---|
Cytotoxicity | Inhibitory | KB oral carcinoma | 3.8 µg/ml |
Inhibitory | Hepa-3B hepatoma | 3.5 µg/ml | |
Anti-inflammatory | Inhibitory | Rat neutrophils | IC50: 12.6 µg/ml (superoxide generation) |
Antioxidant | Scavenging | Various | Not specified |
Antiviral | Potential | Various | Not specified |
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
Properties
IUPAC Name |
6-[4-(5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24O10/c1-15-20(34)11-25-28(30(15)37)21(35)12-24(41-25)17-5-9-19(10-6-17)40-32-27(39-2)14-26-29(31(32)38)22(36)13-23(42-26)16-3-7-18(33)8-4-16/h3-11,13-14,24,33-34,37-38H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJPGGGJZYXVJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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